molecular formula C15H18N4O2 B2756412 N-(2-(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide CAS No. 1396685-98-5

N-(2-(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide

Cat. No.: B2756412
CAS No.: 1396685-98-5
M. Wt: 286.335
InChI Key: XILIYJJXMGLKKW-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . For example, pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for (2-(Dimethylamino)pyrimidin-5-yl)boronic acid is 1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3 .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has delved into the synthesis of polyfunctional fused heterocyclic compounds using related pyrimidine derivatives. These compounds are synthesized through reactions involving indene-1,3-diones and aminopyrimidines, leading to products with potential for further chemical transformations and applications in medicinal chemistry (Hassaneen et al., 2003).

Antimicrobial and Antitumor Activities

Studies have also explored the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines, indicating the potential of these compounds in addressing microbial infections (Abdel-rahman et al., 2002). Additionally, some derivatives have shown promising antitumor activity, highlighting their potential in cancer treatment (Chandrashekaraiah et al., 2014).

Photophysical Properties and pH-Sensing Application

Derivatives of N-(2-(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide have been investigated for their photophysical properties and potential applications in pH sensing. The study demonstrates the ability of these compounds to exhibit solid-state fluorescence and solvatochromism, which could be useful in developing colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, (2-(Dimethylamino)pyrimidin-5-yl)boronic acid has the hazard statements H315-H319-H335 and the precautionary statements P261-P305+P351+P338 .

Future Directions

The future directions in the field of pyrimidine derivatives could involve the development of novel heterocyclic compounds with potential biological activities. This includes the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and the study of their anti-fibrosis activity .

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11(21-13-7-5-4-6-8-13)14(20)18-12-9-16-15(17-10-12)19(2)3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILIYJJXMGLKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=C(N=C1)N(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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